![molecular formula C22H28ClNO3 B4301614 ethyl 3-[(1-adamantylcarbonyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4301614.png)
ethyl 3-[(1-adamantylcarbonyl)amino]-3-(2-chlorophenyl)propanoate
Overview
Description
Ethyl 3-[(1-adamantylcarbonyl)amino]-3-(2-chlorophenyl)propanoate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been synthesized through a variety of methods.
Mechanism of Action
The mechanism of action of ethyl 3-[(1-adamantylcarbonyl)amino]-3-(2-chlorophenyl)propanoate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Ethyl 3-[(1-adamantylcarbonyl)amino]-3-(2-chlorophenyl)propanoate has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have anticancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-[(1-adamantylcarbonyl)amino]-3-(2-chlorophenyl)propanoate in lab experiments is its potential therapeutic applications. However, a limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on ethyl 3-[(1-adamantylcarbonyl)amino]-3-(2-chlorophenyl)propanoate. One direction is to further investigate its mechanism of action in order to better understand its therapeutic potential. Another direction is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, research could focus on developing more efficient synthesis methods for this compound.
Scientific Research Applications
Ethyl 3-[(1-adamantylcarbonyl)amino]-3-(2-chlorophenyl)propanoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
ethyl 3-(adamantane-1-carbonylamino)-3-(2-chlorophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO3/c1-2-27-20(25)10-19(17-5-3-4-6-18(17)23)24-21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h3-6,14-16,19H,2,7-13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAPDJQRANMMJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(1-adamantylcarbonyl)amino]-3-(2-chlorophenyl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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